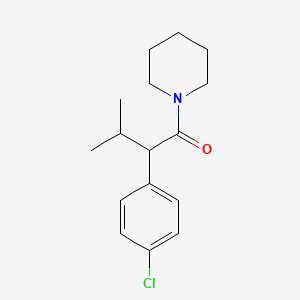
2-(4-Chlorophenyl)-3-methyl-1-(piperidin-1-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a synthetic cathinone . Synthetic cathinones are a class of drugs that are known as “new psychoactive substances” (NPS). They are designed to mimic the effects of known drugs, but their chemical structure is altered to evade drug laws .
Molecular Structure Analysis
The molecular structure of synthetic cathinones, including this compound, is designed to mimic the structure of known psychoactive substances, allowing them to have similar effects .作用機序
Target of Action
Compounds with a similar structure have been found to be potent antagonists of the human h (3) receptor .
Mode of Action
Similar compounds have been found to interact with their targets by binding to the receptor and inhibiting its function .
Biochemical Pathways
It can be inferred that the compound may influence pathways related to the function of the h (3) receptor .
Result of Action
As an antagonist of the h (3) receptor, it can be inferred that the compound may inhibit the function of this receptor, leading to downstream effects .
実験室実験の利点と制限
The use of CP-3MP in laboratory experiments has a number of advantages. CP-3MP is relatively inexpensive and easy to synthesize, making it an attractive option for laboratory experiments. Additionally, CP-3MP is relatively stable and can be stored for long periods of time without significant degradation. Furthermore, CP-3MP is relatively non-toxic and has a low potential for abuse, making it an attractive option for laboratory experiments.
However, there are also a number of limitations to the use of CP-3MP in laboratory experiments. CP-3MP is not widely available, making it difficult to obtain in large quantities. Additionally, CP-3MP is not as well-studied as other compounds, making it difficult to predict its effects in certain situations. Furthermore, CP-3MP has a low solubility in water, making it difficult to use in certain experiments.
将来の方向性
Given the potential of CP-3MP, there are a number of future directions that can be explored. One potential direction is the use of CP-3MP in the treatment of neurological disorders, such as Parkinson's disease and depression. Additionally, CP-3MP could be used to study the effects of dopamine and serotonin on behavior and mood. Furthermore, CP-3MP could be used to study the effects of norepinephrine on arousal and alertness. Additionally, CP-3MP could be used in the synthesis of new compounds that could potentially have therapeutic applications. Finally, CP-3MP could be used to study the effects of various compounds on the biochemical and physiological effects of CP-3MP.
合成法
The synthesis of CP-3MP is relatively simple and can be achieved by a number of methods. One method involves the reaction of 4-chlorophenylacetonitrile with 1-piperidine in the presence of a base, such as potassium carbonate, to form CP-3MP. Another method involves the reaction of 4-chlorophenylacetonitrile with 1-piperidine in the presence of a palladium catalyst to form CP-3MP. The reaction conditions for both methods are relatively mild and can be conducted at room temperature.
科学的研究の応用
CP-3MP has been used in a variety of scientific research applications, including the synthesis of various compounds and the study of its biochemical and physiological effects. CP-3MP has been used as a building block in the synthesis of various compounds, such as 2-amino-4-chlorophenyl-3-methyl-1-piperidin-1-ylbutan-1-one (2-(4-Chlorophenyl)-3-methyl-1-(piperidin-1-yl)butan-1-one), a compound that has been used in the study of its biochemical and physiological effects. CP-3MP has also been used in the synthesis of various other compounds, such as 2-chloro-4-methyl-1-piperidin-1-ylbutan-1-one (CP-3MPC), a compound that has been used in the study of its biochemical and physiological effects.
Safety and Hazards
特性
IUPAC Name |
2-(4-chlorophenyl)-3-methyl-1-piperidin-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO/c1-12(2)15(13-6-8-14(17)9-7-13)16(19)18-10-4-3-5-11-18/h6-9,12,15H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWSBINOHRHNIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2787554.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2787555.png)
![(E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2787558.png)
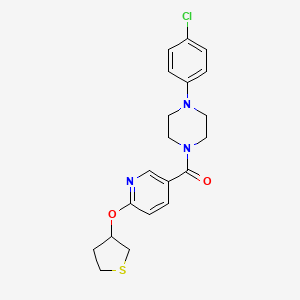
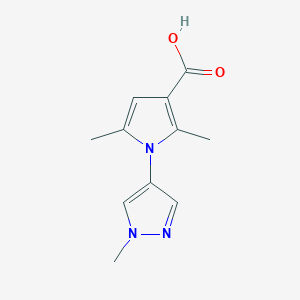
![3-bromo-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2787561.png)

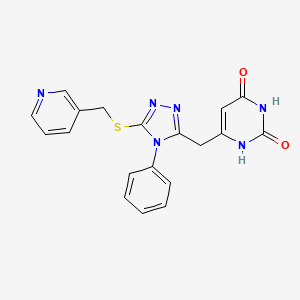
![2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanamine hydrochloride](/img/structure/B2787566.png)
![Tert-butyl 2-[(but-2-ynoylamino)methyl]-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2787567.png)

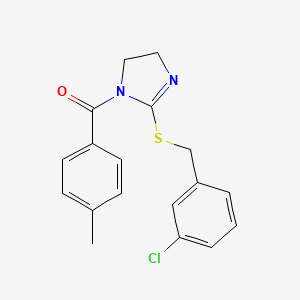
![3-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-propionic acid](/img/structure/B2787574.png)
![2-(Benzylthio)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2787575.png)